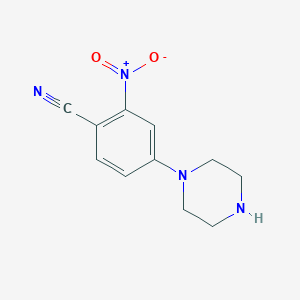

2-Nitro-4-(piperazin-1-yl)benzonitrile

Description

Overview of Nitrile and Piperazine (B1678402) Scaffold Significance in Advanced Chemical Research

The nitrile (-C≡N) and piperazine moieties are considered "privileged scaffolds" in medicinal chemistry and materials science due to their frequent appearance in biologically active and functionally important molecules. tandfonline.comencyclopedia.pub

The nitrile group is a versatile functional group found in over 60 commercially available small-molecule drugs. nih.gov Its linear geometry and ability to participate in noncovalent interactions, such as hydrogen bonds, make it a valuable component in designing molecules that can bind effectively to biological targets. nih.govresearchgate.net Furthermore, the nitrile group can enhance the pharmacokinetic properties of a drug candidate, including its metabolic stability and solubility. researchgate.netnih.gov It is also a key reactive handle in organic synthesis, readily transformable into other functional groups like amines and carboxylic acids. numberanalytics.com

The piperazine scaffold , a six-membered ring containing two nitrogen atoms, is the third most common nitrogen heterocycle found in FDA-approved drugs. researchgate.netmdpi.comnih.gov This prevalence is attributed to its favorable physicochemical properties, such as high water solubility and the ability to modulate a compound's basicity and conformational flexibility. tandfonline.comnih.gov The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the synthesis of large and diverse libraries of compounds. researchgate.net Piperazine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antidepressant properties. mdpi.comnih.govbenthamdirect.com

Historical Development and Rationale for Investigating 2-Nitro-4-(piperazin-1-yl)benzonitrile

While specific historical records detailing the first synthesis and investigation of this compound are not extensively documented in mainstream literature, the rationale for its study can be inferred from the historical development of its core components.

The study of benzonitrile (B105546) dates back to 1844, when it was first identified by Hermann Fehling. wikipedia.org Since then, benzonitrile and its derivatives have become fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules and finding use as versatile solvents. wikipedia.org The exploration of substituted benzonitriles has been a continuous effort in chemical research, driven by the desire to create novel compounds with specific electronic and steric properties. nih.govresearchgate.net

The investigation of piperazine derivatives gained significant momentum in the 20th century, leading to the discovery of numerous drugs with this scaffold. rsc.org The functionalization of the piperazine ring, particularly at its nitrogen atoms, became a key strategy in drug discovery to optimize biological activity and pharmacokinetic profiles. researchgate.netmdpi.com

The combination of these scaffolds with a nitro group , a strong electron-withdrawing group, is a common strategy in medicinal chemistry to modulate the electronic properties of a molecule, which can influence its reactivity and biological interactions. The synthesis of related nitro-containing piperazine compounds, such as 1-(4-Nitrophenyl)piperazine, is well-established.

The logical progression of chemical research, building upon these established fields, provides a clear rationale for the synthesis and investigation of this compound. The aim would be to explore the unique chemical space created by the specific arrangement of these three key functional groups on a benzene (B151609) ring.

Current State of Research on Related Benzonitrile and Piperazine Derivatives

Current research into benzonitrile and piperazine derivatives is vibrant and expansive, covering a wide range of applications from pharmaceuticals to materials science.

Research on benzonitrile derivatives continues to yield novel compounds with interesting properties. For instance, studies on the precise recognition of benzonitrile derivatives by supramolecular macrocycles are pushing the boundaries of molecular recognition and self-assembly. nih.gov Furthermore, new catalytic methods are continuously being developed for the synthesis of functionalized benzonitriles, highlighting their ongoing importance in synthetic chemistry. researchgate.net

The field of piperazine chemistry is also experiencing significant advancements. A major focus is on the C-H functionalization of the piperazine ring, which allows for the introduction of substituents at the carbon atoms, a historically challenging transformation. encyclopedia.pubresearchgate.netmdpi.comnih.gov This opens up new avenues for creating structurally diverse piperazine derivatives with potentially novel biological activities. researchgate.netmdpi.com Researchers are also designing and synthesizing novel piperazine-containing polymers for applications such as antimicrobial coatings. rsc.org The synthesis of hybrid molecules that link piperazine to other pharmacologically active scaffolds, like nitroimidazoles and triazoles, is an active area of research in the quest for new therapeutic agents. nih.gov

Scope and Objectives of Academic Research on this compound in Contemporary Chemistry

While dedicated academic research focusing solely on this compound is not widely published, the objectives for its study would align with the broader goals of research into novel heterocyclic compounds. ijrpr.commdpi.commdpi.com

The primary objectives for investigating this compound would likely include:

Development of Efficient Synthetic Routes: A key goal would be to establish and optimize a reliable and high-yielding synthesis for this compound and its analogues. This could involve exploring different coupling strategies and reaction conditions.

Comprehensive Chemical Characterization: Thoroughly characterizing the compound using modern analytical techniques (such as NMR, IR, and mass spectrometry) to confirm its structure and understand its physicochemical properties.

Exploration of Chemical Reactivity: Investigating the reactivity of the different functional groups within the molecule. For example, the reduction of the nitro group to an amine or the transformation of the nitrile group could lead to a variety of new derivatives.

Evaluation of Biological Activity: Screening the compound for potential biological activities. Given the prevalence of piperazine and nitrile moieties in pharmaceuticals, it would be a candidate for screening in various assays, such as anticancer, antimicrobial, or CNS activity screens. rroij.comanjs.edu.iq

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how structural modifications affect its chemical and biological properties. ijrpr.comrroij.com This is a crucial step in the rational design of new functional molecules.

In essence, academic research on this compound would aim to contribute to the fundamental understanding of how the interplay between its constituent functional groups dictates its properties and to explore its potential as a building block for more complex and functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-piperazin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-8-9-1-2-10(7-11(9)15(16)17)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLDCLZWAOZUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401285881 | |

| Record name | 2-Nitro-4-(1-piperazinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027345-27-2 | |

| Record name | 2-Nitro-4-(1-piperazinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027345-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(1-piperazinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401285881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Nitro 4 Piperazin 1 Yl Benzonitrile

Precursor Synthesis and Strategic Functionalization of the Benzonitrile (B105546) Core

The construction of the 2-Nitro-4-(piperazin-1-yl)benzonitrile molecule is typically achieved through a convergent synthesis where a functionalized benzonitrile core is reacted with piperazine (B1678402), or a piperazine-containing benzene (B151609) ring is later cyanated.

The most direct and common method for introducing the piperazine moiety onto the benzonitrile core is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is highly effective because the aromatic ring of the precursor is "activated" towards nucleophilic attack. masterorganicchemistry.comnih.gov

In this context, a suitable precursor is an aryl halide, such as 2-nitro-4-halobenzonitrile (e.g., 2-nitro-4-chlorobenzonitrile). The reaction mechanism involves the attack of the nucleophilic piperazine on the carbon atom bearing the leaving group (the halogen). masterorganicchemistry.com The presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thus accelerating the reaction. masterorganicchemistry.com In the precursor 2-nitro-4-halobenzonitrile, the nitro group at the ortho position and the cyano group at the para position provide this necessary activation. youtube.com

The reaction between an activated aryl halide and piperazine is a well-established method for forming N-arylpiperazine derivatives. mdpi.com The kinetics of such substitutions involving piperazine have been studied, confirming the viability of this approach. researchgate.net Piperazine acts as an efficient nucleophile, and the substitution preferentially occurs at activated positions on an aromatic ring. researchgate.net

Table 1: Representative Conditions for SNAr Introduction of Piperazine

| Precursor | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| 2-Nitro-4-chlorobenzonitrile | Piperazine, K₂CO₃ | DMF | 80-100 °C | The base (K₂CO₃) acts as a scavenger for the HCl byproduct. |

| 2-Nitro-4-fluorobenzonitrile | Piperazine | DMSO | Room Temp. to 60 °C | The C-F bond is highly polarized, making fluoride (B91410) an excellent leaving group in SNAr reactions. masterorganicchemistry.comnih.gov |

Direct functionalization of the nitro group on the this compound scaffold is challenging. However, the nitro group plays a critical role in directing synthetic strategies and can be transformed into other functional groups orthogonally, meaning without affecting the piperazine or nitrile moieties.

The most significant strategic transformation of the nitro group is its reduction to an aniline (B41778). This conversion dramatically changes the electronic properties of the aromatic ring and provides a versatile handle for further functionalization. Common reduction methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Chemical Reduction: Using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid.

Once converted to an amino group (-NH₂), a wide array of reactions becomes accessible:

Diazotization: The resulting aniline can be treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -Cl, -Br, -I, -CN).

Acylation/Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonated with sulfonyl chlorides to form amides and sulfonamides, respectively.

Coupling Reactions: The aniline can participate in various cross-coupling reactions to form C-N or C-C bonds.

Another, less common, strategy involves photochemical reactions. Ortho-nitrobenzyl compounds are known to be photolabile, and the efficiency of cleavage can depend on the nature of other groups on the molecule, a principle that could be explored for controlled release or modification. rsc.org

The benzonitrile functional group can be introduced at various stages of the synthesis using several established cyanation methods. wikipedia.orgorganic-chemistry.org The choice of method often depends on the available precursor.

Sandmeyer Reaction: If the synthesis starts from an aniline precursor, such as 4-chloro-2-nitroaniline, it can be converted to the corresponding diazonium salt and then treated with a cyanide salt, typically copper(I) cyanide (CuCN), to yield 4-chloro-2-nitrobenzonitrile. wikipedia.org This product can then undergo SNAr with piperazine as described previously.

Transition Metal-Catalyzed Cyanation: This is a powerful and versatile method for converting aryl halides or pseudo-halides (like triflates) into benzonitriles. youtube.comorganic-chemistry.org Palladium- and nickel-based catalysts are commonly employed. organic-chemistry.org For instance, a precursor like 1-bromo-2-nitro-4-(piperazin-1-yl)benzene could be cyanated using a palladium catalyst with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). organic-chemistry.org These methods are valued for their broad functional group tolerance. organic-chemistry.org

Rosenmund-von Braun Reaction: This classic method involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide, often at high temperatures, to produce the corresponding nitrile. wikipedia.org

Table 2: Comparison of Common Cyanation Methods

| Method | Typical Substrate | Cyanide Source | Catalyst/Reagent | Key Features |

|---|---|---|---|---|

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN, KCN | Copper(I) | Classic, reliable method for anilines. wikipedia.org |

| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate | Zn(CN)₂, K₄[Fe(CN)₆] | Pd(0) complexes (e.g., Pd(PPh₃)₄) | High functional group tolerance, milder conditions. wikipedia.orgorganic-chemistry.org |

| Nickel-Catalyzed Cyanation | Aryl Chloride/Bromide | Zn(CN)₂ | Ni(0)/Ni(II) complexes | Cost-effective alternative to palladium. organic-chemistry.org |

Synthesis of Analogs and Structurally Related Derivatives of this compound

The core structure of this compound possesses a reactive site at the secondary amine of the piperazine ring, which is ideal for derivatization.

The unsubstituted nitrogen atom of the piperazine ring is a nucleophilic center that can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction introduces an alkyl group onto the piperazine nitrogen. It is typically achieved by reacting the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. researchgate.net Common conditions involve using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net More advanced methods using manganese pincer complexes have also been developed for the N-alkylation of amines with alcohols under base-free conditions. nih.gov

N-Acylation: This process involves the introduction of an acyl group (R-C=O) to the piperazine nitrogen, forming an amide linkage. This is a robust and widely used reaction in medicinal chemistry. researchgate.net Standard acylating agents include acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents like carbodiimides (e.g., EDC) or phosphonium (B103445) salts. researchgate.net Specialized acylating reagents such as N-acyltriazinediones have also been developed for efficient amide bond formation. nih.gov

Table 3: Reagents for Piperazine Ring Modification

| Transformation | Reagent Class | Example Reagent | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Ethyl bromide, Benzyl chloride | Requires a base (e.g., K₂CO₃, DIPEA) to scavenge acid. researchgate.net |

| N-Alkylation | Alcohols | Methanol, Ethanol | Can be achieved with transition metal catalysts. nih.gov |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Highly reactive, often performed in the presence of a base. |

| N-Acylation | Activated Esters | N-Hydroxysuccinimide (NHS) esters | Provides a milder route for acylation. researchgate.net |

Further functionalization of the aromatic ring of this compound is challenging due to its electronic nature. The ring is electron-deficient because of the powerful withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, making it resistant to electrophilic aromatic substitution.

The directing effects of the existing substituents are in opposition:

Piperazin-1-yl group: Activating, ortho, para-director. It would direct incoming electrophiles to the C3 and C5 positions.

Nitro group: Deactivating, meta-director. It would direct incoming electrophiles to the C6 position (relative to itself, which is C5 on the ring).

Cyano group: Deactivating, meta-director. It would direct incoming electrophiles to the C3 and C5 positions.

A more viable strategy for introducing new substituents onto the aromatic ring involves the transformation of the nitro group, as discussed in section 2.1.2. Conversion of the nitro group to an amine creates a strongly activating, ortho, para-directing group. The resulting 2-amino-4-(piperazin-1-yl)benzonitrile would be much more susceptible to regioselective electrophilic substitution at the positions ortho and para to the new amino group (C3 and C5). This intermediate could then undergo reactions like halogenation or nitration under controlled conditions.

Synthesis of Isomeric and Stereochemical Variants

The synthesis of isomeric variants of this compound primarily involves the strategic selection of starting materials and control of reaction conditions to direct the position of substituents on the aromatic ring. The core reaction is typically a nucleophilic aromatic substitution (SNAr), where a piperazine moiety displaces a leaving group (often a halogen) on a nitro-substituted benzonitrile ring.

The creation of specific isomers, such as moving the nitro group to a different position relative to the nitrile and piperazine groups, is achieved by starting with the corresponding isomeric precursor. For example, synthesizing 4-nitro-2-(piperazin-1-yl)benzonitrile would require beginning with a 2-halo-4-nitrobenzonitrile derivative. The regioselectivity of the SNAr reaction is dictated by the strong electron-withdrawing nature of the nitro and nitrile groups, which activate the aromatic ring for nucleophilic attack, primarily at the ortho and para positions relative to the activating groups. nih.govrsc.org

While the core this compound molecule is achiral, stereochemical variants can be introduced by using substituted piperazines. For instance, employing a chiral piperazine derivative in the SNAr reaction would result in an optically active final product. The synthesis of such stereodefined building blocks, like chiral 1,2-diamines which are precursors to some piperazine structures, can be achieved using methods like the nitro-Mannich (or aza-Henry) reaction to establish the required stereochemistry. beilstein-journals.org

Research into the synthesis of related substituted benzonitriles highlights the challenges and strategies for controlling isomer formation. In the synthesis of benzylidenemalononitrile (B1330407) derivatives, the position of substituents on the phenyl ring significantly impacts the compound's activity, with the 2-substituted position showing the highest activity. nih.gov For polyfluorinated benzonitriles, controlling the reaction conditions is crucial to prevent the formation of multiple isomers. The choice of base and solvent can selectively yield the desired para-substituted product over ortho-substituted ones. mdpi.com

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in chemical synthesis have been applied to the production of this compound and related compounds, focusing on improving efficiency, selectivity, and environmental footprint.

Catalyst Development for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields and greater selectivity under milder conditions. For reactions pertinent to the synthesis of this compound, catalyst development has focused on both the formation of the benzonitrile itself and the crucial C-N bond-forming SNAr step.

The industrial production of benzonitriles often relies on the ammoxidation of toluene (B28343) using mixed transition metal oxide catalysts. medcraveonline.com Innovations in this area include fabricating transition metal oxide clusters (containing Ni, Co, V, Mo, W) within the pores of β-zeolites. medcraveonline.com These nanocatalysts show high activity and selectivity (up to 99%) for the ammoxidation of various alkylbenzenes to their corresponding benzonitriles, effectively suppressing combustion side-reactions even at higher reactant concentrations. medcraveonline.com For the direct conversion of aldehydes to nitriles, a green synthesis method utilizes an ionic liquid that acts as a co-solvent, catalyst, and stabilizer, achieving near-quantitative yields of benzonitrile from benzaldehyde (B42025). rsc.org

In the context of the SNAr reaction, palladium-catalyzed methods have been developed for transforming aryl chlorides and triflates into nitroaromatics under weakly basic conditions, offering broad functional group compatibility. organic-chemistry.org For the arylation of piperazine, methods for inserting the piperazine ring often involve nucleophilic substitution on an activated aryl halide. nih.gov While many SNAr reactions for compounds like this compound proceed without a catalyst due to the high activation provided by the nitro group, catalyst systems are explored to improve rates and yields in less reactive systems. For instance, mechanochemical SNAr of aryl fluorides with nitrogen nucleophiles has been achieved using Al₂O₃ as a milling auxiliary, which promotes the reaction without needing a base. rsc.org

Table 1: Comparison of Catalytic Systems for Benzonitrile Synthesis

| Catalytic System | Reactants | Product | Yield | Key Advantage |

| Transition metal oxide clusters in β-zeolite | Toluene, Ammonia, Air | Benzonitrile | Up to 99% selectivity | High selectivity, suppresses combustion medcraveonline.com |

| Ionic Liquid [HSO₃-b-Py]·HSO₄ | Benzaldehyde, Hydroxylamine (B1172632) | Benzonitrile | >99% | Recyclable, multi-role agent rsc.org |

| Fe₃O₄-CTAB NPs | Benzaldehyde, NH₂OH·HCl | Benzonitrile | 97% | Heterogeneous, easily separable catalyst rsc.org |

| Pd-catalyst | Aryl chlorides, NaNO₂ | Nitroaromatics | Good to excellent | Broad scope and functional group compatibility organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis Routes

Green chemistry principles are increasingly being integrated into the synthesis of nitroaromatic and piperazine-containing compounds to minimize environmental impact. This involves using less hazardous reagents, employing safer solvents, improving energy efficiency, and reducing waste.

Traditional nitration methods often use a harsh mixture of nitric and sulfuric acids, which generates significant acid waste and can lead to issues with regioselectivity. nih.gov Greener alternatives include the use of solid-supported reagents, ionic liquids, and new nitrating agents. researchgate.net For example, 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate (B79036) ([Msim]NO₃) has been used as a Brønsted acidic ionic liquid and nitrating agent, offering short reaction times and excellent yields without harsh acid mixtures. The use of metal-modified montmorillonite (B579905) KSF as a reusable catalyst for the nitration of phenolic compounds also represents an eco-friendly approach. organic-chemistry.org

Microwave-assisted synthesis is a key green technology that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net This technique has been successfully applied to nucleophilic aromatic substitution reactions, providing products in higher yields and in minutes rather than hours. researchgate.netnih.gov For instance, the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles demonstrates the efficiency of this method. nih.gov

Sustainable routes for piperazine derivatives also focus on avoiding toxic reagents. mdpi.com Photoredox catalysis using organic dyes offers a green approach for C-H functionalization of piperazines, avoiding the use of toxic tin-derived reagents and utilizing amino-acid-derived radical precursors. mdpi.com

Flow Chemistry and Continuous Processing for Scalability

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for the large-scale manufacturing of chemical compounds. This technology provides enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater consistency in product quality. azolifesciences.com

The synthesis of piperazine-containing drugs has been a key area for the application of flow chemistry. azolifesciences.comresearchgate.net For example, an uninterrupted, four-step continuous-flow sequence was developed for the preparation of the aryl piperazine drug flibanserin. researchgate.net This process integrated heterogeneously catalyzed reactions and in-line purification, demonstrating the potential for fully automated and efficient production. researchgate.net The synthesis of other piperazine compounds has been achieved using fixed-bed reactors with composite catalysts (e.g., Ni, Cu, Zn, Fe on γ-Al₂O₃), allowing for continuous operation at high temperatures and pressures. google.com

The transition from batch to continuous flow has been shown to be advantageous for reactions involving photoredox catalysis in the synthesis of piperazine derivatives, highlighting the scalability of modern synthetic methods. mdpi.com Continuous flow reactors have been used for over a century in the industrial synthesis of bulk chemicals, and their application to the manufacturing of highly functionalized pharmaceutical intermediates like this compound represents a logical step toward more efficient and cost-effective production. azolifesciences.com

Mechanistic Investigations of Chemical Transformations Involving 2 Nitro 4 Piperazin 1 Yl Benzonitrile

Reaction Pathway Elucidation for Functional Group Interconversions

The primary functional group interconversion of interest for 2-Nitro-4-(piperazin-1-yl)benzonitrile is the reduction of the nitro group to an amino group, yielding 2-amino-4-(piperazin-1-yl)benzonitrile. This transformation is a pivotal step in many synthetic applications, as the resulting aniline (B41778) derivative opens up a plethora of subsequent chemical modifications.

The reduction of the nitro group can be achieved through various established methods, including catalytic hydrogenation. In this process, the nitro-substituted benzonitrile (B105546) is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amino group is formed. The general pathway for the reduction of a nitro group to an amine is well-documented in organic chemistry.

Another significant functional group transformation involves reactions at the piperazine (B1678402) moiety. The secondary amine in the piperazine ring is nucleophilic and can readily undergo reactions such as acylation, alkylation, and arylation. For instance, the synthesis of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile involves the reaction of 1-(4-cyanophenyl)piperazine with 4-aminobenzoyl chloride. This highlights the ability of the piperazine nitrogen to act as a nucleophile in substitution reactions.

Kinetic and Thermodynamic Studies of Nitro Group Transformations

For catalytic hydrogenations, the reaction rate is typically dependent on the concentration of the substrate, the catalyst loading, and the hydrogen pressure. The thermodynamics of the reaction are generally favorable, with the reduction of a nitro group to an amine being an exothermic process.

The catalytic reduction of related nitro compounds, such as 4-nitrophenol (B140041) and various nitroanilines, has been studied, providing insights into the kinetics of these transformations. For example, the reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-established model reaction for evaluating catalyst activity, often following pseudo-first-order kinetics with respect to the nitroaromatic compound. nih.govresearchgate.net

Mechanisms of Piperazine Ring Reactivity and Potential Dearomatization Pathways

The piperazine ring in this compound is a key site of reactivity. The secondary amine provides a nucleophilic center for various substitution reactions. The stability of the piperazine ring is generally high under a range of reaction conditions. However, under forcing conditions or with specific reagents, ring-opening reactions could potentially occur, although this is not a commonly reported transformation for this class of compounds.

Dearomatization of the benzonitrile ring is a less common reaction pathway. The presence of the strongly electron-withdrawing nitro and cyano groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack, but this typically leads to substitution rather than dearomatization. However, dearomatization of nitro-substituted aromatic compounds has been observed in specific contexts, often involving powerful nucleophiles or radical species.

Investigation of Aromatic Nucleophilic Substitution Mechanisms at the Benzonitrile Core

The benzonitrile core of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho-nitro group. This electron-withdrawing group stabilizes the intermediate formed upon nucleophilic attack, known as a Meisenheimer complex.

In a typical SNAr reaction on this substrate, a nucleophile would attack the carbon atom bearing a suitable leaving group (if one were present). The nitro group at the ortho position can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. The reaction then proceeds by the expulsion of the leaving group to restore the aromaticity of the ring.

While this compound itself does not possess a typical leaving group on the benzonitrile ring (other than the piperazine moiety, which would require harsh conditions to displace), understanding the principles of SNAr is crucial for predicting its reactivity in the presence of strong nucleophiles and for designing reactions where a derivative of this compound might undergo such a transformation.

Role of Intermediates and Transition States in Complex Reaction Sequences

The chemical transformations of this compound proceed through a series of transient intermediates and transition states. In the catalytic reduction of the nitro group, short-lived nitroso and hydroxylamine intermediates are formed on the surface of the catalyst. The transition states for these steps involve the interaction of the substrate with the catalyst surface and hydrogen.

In nucleophilic reactions at the piperazine ring, a tetrahedral intermediate is typically formed when the nucleophilic nitrogen attacks an electrophilic carbon. The stability of this intermediate and the energy of the corresponding transition state will determine the reaction rate.

For potential SNAr reactions on the benzonitrile ring, the Meisenheimer complex is the key intermediate. The stability of this complex is paramount to the feasibility of the reaction. The transition state leading to the Meisenheimer complex is the rate-determining step in most SNAr reactions. The structure and energy of this transition state are influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring.

Computational and Theoretical Chemistry of 2 Nitro 4 Piperazin 1 Yl Benzonitrile

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to elucidating the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons and predict the stability and reactivity of the molecular structure.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com This is achieved by finding the minimum energy structure on the potential energy surface. For this process, hybrid functionals like Becke's 3-parameter, Lee-Yang-Parr (B3LYP) or long-range corrected functionals like ωB97XD are often paired with basis sets such as 6-31G(d,p) or 6-31+G(d,p) to provide a balance of accuracy and computational efficiency. mdpi.comnih.gov

In the case of 2-Nitro-4-(piperazin-1-yl)benzonitrile, geometry optimization reveals how the electronic push-pull effects of the substituents influence the benzonitrile (B105546) framework. The electron-donating piperazine (B1678402) group and the electron-withdrawing nitro and cyano groups cause perturbations in the benzene (B151609) ring's geometry. derpharmachemica.com For instance, the C-N bond connecting the piperazine to the ring is expected to have some double-bond character, leading to a shorter bond length compared to a typical C-N single bond. The nitro group is often twisted out of the plane of the benzene ring, an angle that is a sensitive indicator of the electronic and steric interactions with adjacent groups. derpharmachemica.com

Table 1: Representative Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on DFT calculations of analogous molecules.

| Parameter | Predicted Value | Description |

| C-NO₂ Bond Length | ~1.48 Å | Bond connecting the nitro group to the benzene ring. |

| C-CN Bond Length | ~1.45 Å | Bond connecting the cyano group to the benzene ring. |

| C-N (piperazine) Bond Length | ~1.38 Å | Bond connecting the piperazine ring to the benzene ring. |

| O-N-O Bond Angle | ~125° | Angle within the nitro group. |

| C-N-O-C Dihedral Angle | ~30-45° | Twist of the nitro group relative to the benzene ring plane. derpharmachemica.com |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring and the attached nitrogen atom, which are the most probable sites for electrophilic attack. In contrast, the strong electron-withdrawing nature of the nitro and cyano groups significantly lowers the energy of the LUMO, which is likely distributed over the nitrobenzene (B124822) portion of the molecule. researchgate.net This low-lying LUMO indicates that the aromatic ring is activated for nucleophilic aromatic substitution.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) This table presents hypothetical data based on FMO analysis of similar aromatic compounds.

| Property | Predicted Value | Implication |

| EHOMO | -6.5 eV | Relatively high energy, indicating good nucleophilic character (electron-donating). |

| ELUMO | -2.0 eV | Low energy, indicating strong electrophilic character (electron-accepting). wuxibiology.com |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | A moderate gap, suggesting a balance of stability and reactivity. mdpi.com |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgyoutube.com In an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electron density and are attractive to electrophiles. Regions of positive potential, colored blue, indicate electron deficiency and are susceptible to nucleophilic attack. youtube.comresearchgate.net

For this compound, the MEP would show intense negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, as these are the most electronegative sites. researchgate.net A region of positive potential would be expected around the N-H proton of the piperazine ring, identifying it as a potential hydrogen-bond donor site. The benzene ring itself would exhibit a complex potential landscape influenced by the competing effects of the donor and acceptor groups.

Table 3: Illustrative Atomic Charges (Mulliken Population Analysis) This table displays hypothetical charge values to illustrate the expected electronic distribution.

| Atom/Group | Predicted Partial Charge (e) | Rationale |

| Oxygen atoms (in NO₂) | -0.45 to -0.60 | High electronegativity, site of negative potential. researchgate.net |

| Nitrogen atom (in NO₂) | +0.50 to +0.70 | Positively charged due to bonding with two highly electronegative oxygens. |

| Nitrogen atom (in CN) | ~ -0.30 | Electronegative atom, contributes to a negative potential region. |

| Nitrogen atom (piperazine, attached to ring) | ~ -0.25 | Electron-donating into the ring, but less negative than the secondary amine. |

| Hydrogen atom (on piperazine N-H) | +0.20 to +0.35 | Site of positive potential, acidic proton. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. nih.gov MD simulations track the movements of atoms by solving Newton's equations of motion, providing a view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. chemrxiv.orgresearchgate.net

For this compound, a key area of flexibility is the piperazine ring, which can adopt various conformations like the stable "chair" form or higher-energy "boat" and "twist-boat" forms. nih.gov MD simulations can map the energy landscape associated with the interconversion of these conformers. Furthermore, these simulations can model the effects of solvents. In an aqueous solution, for example, MD can reveal how water molecules arrange around the solute, forming hydrogen bonds with the nitro, cyano, and piperazine groups, which in turn can influence the preferred conformation of the molecule. mdpi.comresearchgate.net

Computational Prediction of Spectroscopic Properties for Advanced Characterization

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. mdpi.com Calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to assign specific peaks to the motions of functional groups. derpharmachemica.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be calculated to help assign signals in ¹H and ¹³C NMR spectra. mdpi.com

For this compound, DFT calculations would predict characteristic vibrational frequencies for the key functional groups. These theoretical spectra can be essential for identifying the compound and understanding its structural details. mdpi.com

Table 4: Predicted Key Vibrational Frequencies (Illustrative) This table presents hypothetical data based on DFT calculations of compounds with similar functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 |

| Nitro (NO₂) | Symmetric Stretch | ~1340-1370 |

| Cyano (C≡N) | Stretch | ~2220-2240 |

| Piperazine (N-H) | Stretch | ~3300-3350 |

| Aromatic C-H | Stretch | ~3050-3100 |

Modeling of Non-Covalent Interactions and Supramolecular Recognition

Non-covalent interactions (NCIs) are the driving forces behind the formation of larger, organized molecular structures (supramolecular assemblies) and are critical for molecular recognition processes, such as a drug binding to its receptor. nih.govresearchgate.net These interactions include hydrogen bonds, π–π stacking, and C-H···π interactions. researchgate.net

The structure of this compound is rich with features that can participate in NCIs. The N-H group of the piperazine ring is a classic hydrogen bond donor. The oxygen atoms of the nitro group and the nitrogen of the cyano group are strong hydrogen bond acceptors. researchgate.net The electron-deficient nitro-substituted benzene ring can engage in π–π stacking interactions with other aromatic systems. The study of these interactions is crucial for understanding the crystal packing of the molecule in the solid state and its potential to bind to biological targets. nih.govmdpi.com Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal lattice. researchgate.netmdpi.com

Table 5: Potential Non-Covalent Interactions and Their Significance

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kcal/mol) | Significance |

| Hydrogen Bond | (Piperazine) N-H ··· O (Nitro) | 4–8 | Strong interaction influencing crystal packing and solubility. |

| Hydrogen Bond | (Piperazine) N-H ··· N (Cyano) | 3–6 | Directs intermolecular assembly. researchgate.net |

| π–π Stacking | Benzene Ring ··· Benzene Ring | 2–5 | Stabilizes crystal structures and receptor binding. nih.gov |

| C-H···π Interaction | Aromatic C-H ··· Benzene Ring | 1–3 | Contributes to the overall stability of 3D structures. rsc.org |

Computational Approaches to Mechanistic Understanding and Reaction Pathway Analysis

Generally, the synthesis of this compound would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, piperazine, acting as a nucleophile, would attack an electron-deficient aromatic ring, such as a di-substituted benzene ring containing a nitro group and a suitable leaving group (e.g., a halogen) at the 4-position. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the para position.

A computational study of this reaction would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathway. Such a study would calculate the energies of the reactants, products, and any intermediates and transition states.

Hypothetical Reaction Pathway for the Synthesis of this compound via SNAr:

A plausible synthetic route that could be analyzed computationally is the reaction of 4-fluoro-2-nitrobenzonitrile (B1304810) with piperazine.

Table 1: Hypothetical Intermediates and Transition States in the SNAr reaction of 4-fluoro-2-nitrobenzonitrile with Piperazine

| Structure | Description | Information Potentially Obtainable from Computational Analysis |

| Reactants | 4-fluoro-2-nitrobenzonitrile and piperazine | Optimized ground state geometries, electronic properties (e.g., atomic charges, frontier molecular orbitals), and vibrational frequencies. |

| Meisenheimer Complex (Intermediate) | The resonance-stabilized intermediate formed by the attack of the piperazine nitrogen on the carbon atom bearing the fluorine. | Geometry of the complex, relative stability (energy minimum on the potential energy surface), and charge distribution. |

| Transition State | The highest energy point on the reaction coordinate connecting the reactants to the Meisenheimer complex. | Geometry of the transition state, activation energy (energy barrier for the reaction), and imaginary vibrational frequency corresponding to the reaction coordinate. |

| Products | This compound and hydrogen fluoride (B91410) | Optimized ground state geometries, reaction enthalpy, and overall reaction thermodynamics. |

Computational analysis would provide valuable insights into the regioselectivity and stereoselectivity of the reaction, as well as the influence of solvent on the reaction mechanism and kinetics. For instance, DFT calculations could be employed to compare the activation barriers for the attack of piperazine at different positions on the aromatic ring, thereby explaining the observed regioselectivity.

Although specific research on the computational mechanistic analysis of this compound is not currently published, the principles of computational chemistry provide a robust framework for how such an analysis would be conducted. Future research in this area would be valuable for optimizing synthetic routes and understanding the reactivity of this compound.

Advanced Structural Elucidation and Conformational Analysis of 2 Nitro 4 Piperazin 1 Yl Benzonitrile

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While a specific single-crystal X-ray diffraction study for 2-Nitro-4-(piperazin-1-yl)benzonitrile is not publicly available, extensive research on closely related N-substituted piperazine (B1678402) derivatives provides significant insights into its likely solid-state molecular architecture. nih.govresearchgate.netnih.govnih.govanalis.com.my These studies, particularly on compounds containing a nitrophenyl group attached to a piperazine ring, allow for a detailed comparative analysis.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is expected to be significantly influenced by the electronic interplay between the electron-withdrawing nitro and cyano groups and the electron-donating piperazine moiety. In analogous structures, the piperazine ring typically adopts a chair conformation. analis.com.my

Analysis of related compounds, such as 1-(4-nitrobenzoyl)piperazine, reveals key structural features that are likely present in this compound. researchgate.netnih.gov The C-N bond between the aromatic ring and the piperazine nitrogen is expected to be shorter than a typical C-N single bond due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. This partial double bond character is a common feature in N-arylpiperazines. researchgate.net

The bond angles around the piperazine nitrogen attached to the nitrophenyl ring are anticipated to be close to 120°, indicating a trend towards a planar geometry for this nitrogen atom. researchgate.net This planarity is a consequence of the strong electron-withdrawing nature of the substituted phenyl ring. In contrast, the other nitrogen of the piperazine ring is expected to maintain a more pyramidal geometry. nih.gov The nitro group itself is generally found to be nearly coplanar with the benzene (B151609) ring to maximize resonance stabilization. analis.com.my

Table 1: Expected Bond Parameters in this compound based on Analogous Compounds

| Parameter | Expected Value/Range | Rationale |

| C(aromatic)-N(piperazine) bond length | Shorter than a standard C-N single bond (~1.47 Å) | Partial double bond character due to electron delocalization. researchgate.net |

| C-N-C bond angles at N(aryl) | Approaching 120° | Trend towards sp2 hybridization due to electron withdrawal. researchgate.net |

| C-N-C bond angles at N(H) | Closer to tetrahedral angle (~109.5°) | Typical sp3 hybridization for a secondary amine. |

| Dihedral angle (Benzene-Piperazine) | Significant twist | Steric hindrance and electronic effects. analis.com.my |

| C≡N bond length | ~1.14-1.16 Å | Typical for a nitrile group. analis.com.my |

Note: The values in this table are estimations based on data from related compounds and may not represent the exact parameters for this compound.

Investigation of Crystal Packing, Supramolecular Synthons, and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of intermolecular interactions, including hydrogen bonding and C-H···O/N contacts. The presence of a secondary amine in the piperazine ring provides a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

In the crystal structures of related compounds like 4-(4-nitrophenyl)piperazin-1-ium salts, extensive hydrogen bonding networks involving O-H···O, N-H···O, and C-H···O interactions are observed, which link the molecular components into sheets or three-dimensional assemblies. nih.gov It is highly probable that similar supramolecular synthons will be present in the crystal lattice of this compound, leading to a well-ordered packing arrangement. The aromatic rings may also participate in π-π stacking interactions, further stabilizing the crystal structure.

Polymorphism and Co-Crystallization Studies

Currently, there are no specific studies on the polymorphism or co-crystallization of this compound in the available scientific literature. However, the potential for polymorphism exists due to the conformational flexibility of the piperazine ring and the possibility of different hydrogen bonding patterns.

Co-crystallization is a viable strategy for modifying the physicochemical properties of pharmaceutical compounds. researchgate.netnih.govmdpi.com Given the functional groups present in this compound (a hydrogen bond donor and multiple acceptors), it is a suitable candidate for forming co-crystals with various co-formers. Such studies could be a promising avenue for future research to explore different solid forms of this compound.

Solution-State Conformational Analysis using Advanced Nuclear Magnetic Resonance Techniques

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational behavior of molecules in solution. nih.govresearchgate.netnih.govrsc.org For this compound, two primary dynamic processes are expected to be observable by NMR: the restricted rotation around the C(aryl)-N(piperazine) bond and the chair-to-chair interconversion of the piperazine ring.

The partial double bond character of the C(aryl)-N(piperazine) bond leads to a significant energy barrier for rotation, which can result in the observation of distinct signals for different rotamers at low temperatures. nih.govresearchgate.net As the temperature is increased, these signals would broaden and eventually coalesce as the rate of rotation increases.

Similarly, the piperazine ring undergoes a chair interconversion. The rate of this process is also temperature-dependent. For unsymmetrically substituted piperazines, the axial and equatorial protons of the CH2 groups are chemically non-equivalent, leading to complex splitting patterns. Temperature-dependent NMR studies, including the determination of coalescence temperatures, can be used to calculate the activation energy barriers for both the C-N bond rotation and the ring inversion. nih.govrsc.org In many N-arylpiperazines, the energy barrier for the amide bond rotation is found to be higher than that for the ring inversion. rsc.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Signatures and Vibrational Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The vibrational spectrum of this compound will be characterized by the distinct vibrational modes of its constituent parts: the substituted benzonitrile (B105546) and the piperazine ring.

Key expected vibrational frequencies are:

Nitrile (C≡N) stretch: A sharp and intense band is expected in the region of 2220-2240 cm⁻¹. nih.govnih.gov

Nitro (NO₂) group vibrations: Two characteristic stretching vibrations are expected: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. sfasu.edu

Aromatic C-H stretches: These will appear above 3000 cm⁻¹.

Aliphatic C-H stretches: The CH₂ groups of the piperazine ring will show stretching vibrations in the 2800-3000 cm⁻¹ region.

N-H stretch: The secondary amine of the piperazine ring will exhibit a stretching vibration, typically in the 3200-3500 cm⁻¹ range.

Aromatic C=C stretches: These will be observed in the 1400-1600 cm⁻¹ region.

C-N stretches: These will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Table 2: Prominent Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretching | 1300 - 1370 |

| Piperazine (N-H) | Stretching | 3200 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2800 - 3000 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable to this compound.

However, if chiral derivatives of this molecule were to be synthesized, for instance, by introducing a chiral substituent on the piperazine ring, then chiroptical spectroscopy would become a critical tool for their stereochemical analysis. nih.gov For such chiral derivatives, CD and ORD could be used to determine the absolute configuration and study conformational changes in solution. As of now, no studies on chiral derivatives of this compound have been reported in the literature.

Exploration of Non Biological Applications for 2 Nitro 4 Piperazin 1 Yl Benzonitrile and Its Derivatives

Catalysis and Ligand Design in Organometallic Chemistry

The piperazine (B1678402) scaffold is a privileged structure in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions. biointerfaceresearch.comrsc.org The nitrogen atoms of the piperazine ring can act as effective donor atoms, making piperazine-containing molecules attractive candidates for ligand design. biointerfaceresearch.com

Synthesis and Characterization of Metal Complexes as Ligands

For "2-Nitro-4-(piperazin-1-yl)benzonitrile," the piperazine nitrogen atoms are expected to be the primary sites for metal coordination. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group and the cyano group, would likely affect the stability and reactivity of the resulting metal complexes. Research on related nitro-containing aromatic compounds has shown that the nitro group can influence the electronic environment of the metal center, potentially enhancing catalytic activity. researchgate.net

Table 1: Spectroscopic Data for Characterization of a Related Piperazine-Containing Macrocycle and its Metal Complex

| Compound/Complex | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Piperazine Macrocycle 1 | Signals corresponding to the macrocyclic framework | Signals supporting the connectivity of the desired product |

| Ni(II) Complex of 1 | Shifted signals upon coordination | Shifted signals upon coordination |

Data adapted from studies on a 15-membered piperazine-containing macrocycle. nih.gov The specific shifts for complexes of "this compound" would require experimental determination.

Evaluation of Catalytic Activity in Organic Transformations

Metal complexes derived from piperazine-containing ligands have shown promise in various catalytic organic transformations. rsc.org These reactions include cross-coupling reactions, oxidation reactions, and reductions. The catalytic activity of these complexes is highly dependent on the nature of the metal center, the ligand framework, and the reaction conditions.

While no specific catalytic applications of "this compound" have been reported, its structural features suggest potential. The presence of both a piperazine ring and a benzonitrile (B105546) group could allow for multi-modal coordination or secondary interactions that might influence catalytic selectivity. For instance, nickel complexes with bidentate phosphino-pyrrole ligands have been effective in Buchwald-Hartwig amination reactions. richmond.edu Similarly, Schiff base metal complexes have been investigated for the oxidation of anilines. mdpi.com The electronic-withdrawing nature of the nitro and cyano groups in "this compound" could render a coordinated metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions.

Table 2: Catalytic Activity of a Related Ni(II) Complex in Aniline (B41778) Oxidation

| Substituted Aniline | Product Yield (%) |

| Aniline | - |

| p-Toluidine | - |

| p-Anisidine | - |

| p-Chloroaniline | - |

| p-Nitroaniline | - |

Data adapted from a study on a different Schiff base complex and is for illustrative purposes only. mdpi.com The catalytic performance of a "this compound"-based catalyst would need to be experimentally evaluated.

Recyclability and Stability of Catalyst Systems

A critical aspect of homogeneous catalysis is the recyclability and stability of the catalyst. For piperazine-based catalyst systems, immobilization on a solid support is a common strategy to facilitate catalyst recovery and reuse. However, the stability of the metal complex under the reaction conditions is paramount. The strength of the metal-ligand bond and the resistance of the ligand to degradation will determine the catalyst's lifetime.

To date, there is no available information on the recyclability and stability of catalyst systems derived from "this compound." Further research would be necessary to assess the robustness of its metal complexes under various catalytic conditions.

Advanced Materials Science and Engineering

The development of advanced materials with tailored properties is a major focus of modern materials science. Organic molecules with specific functional groups can be incorporated into larger structures to impart desired characteristics.

Incorporation into Polymeric Architectures and Composites

The incorporation of functional molecules into polymeric architectures can lead to materials with enhanced thermal, mechanical, or electronic properties. The piperazine and benzonitrile moieties within "this compound" could potentially be utilized as building blocks for novel polymers or as additives in composite materials. For example, the piperazine unit could be incorporated into a polymer backbone through condensation polymerization reactions.

Currently, there is no published research detailing the incorporation of "this compound" into polymeric architectures or composites. This remains a largely unexplored area of research.

Development of Optoelectronic and Photonic Materials

Molecules with extended π-systems and donor-acceptor character are often investigated for their potential in optoelectronic and photonic applications. The "this compound" molecule possesses a donor group (piperazine) and an acceptor group (nitrobenzonitrile), which could give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT). The photophysics of a related compound, 2-nitro-5,10,15,20-tetra-p-tolylporphyrin, has been studied, revealing solvent-dependent emission spectra consistent with the formation of an ICT state. nih.gov

The development of optoelectronic and photonic materials based on "this compound" is a hypothetical application at this stage. Further investigation into its photophysical properties, such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, would be required to assess its suitability for applications in areas like organic light-emitting diodes (OLEDs) or nonlinear optics.

Design of Supramolecular Assemblies for Controlled Functionality

The design of complex, functional supramolecular assemblies often relies on the specific non-covalent interactions between molecular building blocks. Derivatives of benzonitrile have been shown to participate in host-guest interactions, forming stable complexes with macrocyclic hosts. nih.gov The benzene (B151609) ring of benzonitrile can engage in π-π stacking interactions, a key stabilizing force in these assemblies. nih.gov For instance, phosphorylated cavitands have been used to precisely recognize benzonitrile derivatives through a combination of π-π stacking and CH⋯N hydrogen bonds between the host and the nitrile group of the guest. nih.gov

The structure of this compound offers multiple points of interaction for the rational design of supramolecular structures. The electron-withdrawing nitro group can influence the electronic properties of the aromatic ring, potentially modulating its π-stacking capabilities. The piperazine moiety, with its available lone pairs on the nitrogen atoms, can act as a hydrogen bond acceptor or a coordination site for metal ions. The nitrile group itself is a well-known participant in dipole-dipole interactions and can act as a hydrogen bond acceptor. nih.gov

By modifying the piperazine nitrogen, it is possible to introduce other functional groups that can direct the assembly of larger architectures. These modifications could lead to the formation of molecular cages, frameworks, or other complex structures with controlled functionality for applications in areas such as gas storage or catalysis.

Chemosensor and Fluorescent Probe Development for Environmental or Industrial Sensing

The development of chemosensors and fluorescent probes for the detection of specific analytes is a significant area of research. mdpi.comchemisgroup.us The core principle often involves a receptor unit that selectively binds to the target analyte and a signaling unit (fluorophore) that translates this binding event into a measurable optical signal. chemisgroup.us

Derivatives of this compound are promising candidates for the development of chemosensors for non-biological analytes, such as heavy metal ions. The piperazine group can serve as an effective binding site for various metal cations. mdpi.com The introduction of a thio/carbazide group to sensor molecules is known to enhance binding with transition and heavy metals. mdpi.com Similarly, the nitrogen atoms of the piperazine ring in this compound could be functionalized to create a specific cavity for selective ion binding, operating on a "lock and key" principle. mdpi.com

Research on other piperazine-containing compounds has demonstrated their ability to selectively detect metal ions like Cu²⁺. rsc.org Porphyrin-based sensors have also been functionalized with groups like pyridyl or nitro groups to enhance their interaction with metal ions such as Hg²⁺, Pb²⁺, and Cd²⁺. nih.gov The presence of the nitro group on the benzonitrile ring of the title compound could further modulate the binding affinity and selectivity of the piperazine moiety for specific metal ions.

The photophysical properties of a fluorescent probe are critical to its function. The incorporation of a nitro group, a strong electron-withdrawing group, into a fluorophore can lead to significant changes in its absorption and emission spectra upon analyte binding. researchgate.net This is often due to processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a PET-based sensor, the fluorescence is typically quenched in the absence of the analyte and is "turned on" upon binding, which inhibits the PET process. mdpi.com

Derivatives of this compound could be designed to function as "turn-on" or ratiometric fluorescent probes. nih.gov The benzonitrile moiety itself can be part of a larger conjugated system that acts as a fluorophore. The piperazine ring can act as the electron donor in a PET system, quenching the fluorescence. Upon binding of a metal ion to the piperazine, the PET process would be disrupted, leading to a significant increase in fluorescence intensity. The nitro group would further enhance this effect by increasing the electron deficiency of the aromatic system.

The synthesis of novel fluorescent compounds often involves creating donor-acceptor structures to tune their photophysical properties. researchgate.netmdpi.com The combination of the electron-donating piperazine and the electron-withdrawing nitro and cyano groups within the this compound framework provides a classic donor-π-acceptor (D-π-A) structure, which is a common design for fluorescent probes. The photophysical properties of such a system, including absorption and emission wavelengths and quantum yields, could be finely tuned by further derivatization. mdpi.comnih.govrsc.org

| Potential Sensing Mechanism | Role of Functional Groups | Expected Outcome |

| Photoinduced Electron Transfer (PET) | Piperazine as electron donor; Nitrobenzonitrile as acceptor/fluorophore. | Fluorescence "turn-on" upon analyte binding to piperazine. |

| Intramolecular Charge Transfer (ICT) | Shift in charge distribution upon analyte interaction. | Change in emission wavelength (ratiometric sensing). |

| Chelation-Enhanced Fluorescence (CHEF) | Rigidification of the molecule upon metal chelation by piperazine. | Increased fluorescence quantum yield. |

Contributions to Analytical Chemistry Methodologies

Beyond sensing, the unique chemical structure of this compound suggests its potential use in other areas of analytical chemistry.

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) rely on well-characterized reference materials for the accurate identification and quantification of analytes. mdpi.comhelixchrom.com Substituted benzonitriles are a class of compounds that are frequently analyzed in environmental and industrial settings. mdpi.com Given its stable and distinct chemical structure, this compound could potentially be synthesized in a highly pure form to serve as a reference standard for the development and validation of analytical methods for related compounds. The National Institute of Standards and Technology (NIST), for example, provides reference data for various benzonitrile compounds. nih.gov

In many analytical scenarios, particularly in chromatography, analytes may lack a suitable chromophore for UV-Vis detection or have poor ionization efficiency for mass spectrometry. jocpr.com In such cases, derivatization is employed to introduce a tag that enhances detectability. The piperazine moiety is a secondary amine that can react with various reagents. Conversely, a molecule like this compound could itself be developed into a derivatization reagent.

Future Research Directions and Interdisciplinary Perspectives for 2 Nitro 4 Piperazin 1 Yl Benzonitrile

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The preparation of benzonitrile (B105546) derivatives has traditionally involved methods that can be lengthy and require harsh conditions or metal catalysts. rsc.orgnih.gov For instance, the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride can be constrained by long reaction times and the corrosive nature of hydrochloric acid. rsc.orgresearchgate.net Future research into the synthesis of 2-Nitro-4-(piperazin-1-yl)benzonitrile and its analogs will likely focus on developing more efficient and sustainable protocols.

A promising direction is the adoption of green chemistry principles, such as the use of ionic liquids. Research has demonstrated that an ionic liquid like [HSO3-b-Py]·HSO4 can act as a co-solvent, catalyst, and phase-separation agent in the synthesis of benzonitrile, eliminating the need for metal catalysts and simplifying product separation. rsc.org In one such system, the conversion of benzaldehyde to benzonitrile reached 100% yield at 120 °C in just 2 hours, and the ionic liquid could be easily recovered and recycled. nih.govresearchgate.net Applying similar methodologies to the synthesis of this compound could significantly improve efficiency and reduce the environmental footprint. Another approach involves using phase transfer catalysts like tetrabutylammonium (B224687) bromide, which has been shown to produce benzonitrile in high yields. nih.gov

Table 1: Comparison of Synthetic Methods for Benzonitrile Production

Exploration of Emerging Applications in Advanced Technologies (Non-Biological)

While many piperazine-containing compounds are explored for biological activity, the unique electronic and structural properties of this compound make it a candidate for non-biological advanced technologies. nih.govnih.gov The donor-π-acceptor architecture inherent in its design is a key feature in materials with interesting photophysical properties. mdpi.com

One potential application is in the field of fluorescent sensors and dyes. Benzanthrone dyes incorporating a piperazine (B1678402) moiety have been synthesized and shown to possess desirable photophysical properties, such as significant Stokes shifts, which are valuable for optical microscopy and sensors. mdpi.com The combination of the piperazine donor and the nitrobenzonitrile acceptor in the target molecule could be exploited to create novel dyes. Another emerging area is energetic materials. Complex heterocyclic systems containing nitro groups, such as [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, have been synthesized and evaluated as potential components for solid composite propellants, demonstrating high thermal stability and performance. rsc.org The high nitrogen content and nitro-aromatic nature of this compound suggest that its derivatives could be investigated for similar applications in materials science.

Table 2: Potential Non-Biological Applications for this compound Derivatives

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational and experimental chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. For a scaffold like this compound, computational studies can provide deep insights, guiding synthetic efforts and preventing unnecessary experiments. Methodologies such as Density Functional Theory (DFT) calculations are used to explore reaction mechanisms, regioselectivity, and the thermodynamic stability of products, as demonstrated in studies of cycloaddition reactions involving nitro-substituted compounds. mdpi.com

Molecular docking and molecular dynamics simulations are invaluable for predicting how derivatives might interact with specific targets. nih.govnih.gov For example, computational studies on piperazine-based compounds have been used to decipher binding modes and identify crucial amino acid interactions within protein active sites. nih.govnih.gov Software suites like Maestro provide tools for building and preparing 3D ligand structures for such simulations. nih.gov By applying these computational methods to derivatives of this compound, researchers could predict their photophysical properties, stability, or affinity for material interfaces before embarking on their synthesis, enabling a more rational, predictive design process.

Sustainability and Environmental Considerations in Synthesis and Application

Sustainability is an increasingly critical aspect of chemical research, encompassing both the synthesis and the entire lifecycle of a compound. For this compound, future research must prioritize environmentally benign practices. As discussed, the development of green synthetic routes is paramount. The use of recyclable ionic liquids that serve multiple roles (co-solvent, catalyst) represents a significant step forward, as it can eliminate the need for metal catalysts and simplify purification by allowing for phase separation. rsc.orgnih.gov

Beyond synthesis, the environmental fate and potential for biodegradability of the compound and its derivatives would be an important consideration, especially if they are developed for applications like dyes, where they could be released into the environment. Designing molecules with sustainability in mind involves selecting starting materials from renewable feedstocks, minimizing waste, and designing products that are less persistent or toxic. The principles of green chemistry, including atom economy and the use of safer solvents, should guide the future development and application of this class of compounds.

Challenges and Opportunities in Functionalizing Complex Heterocyclic Systems

The structure of this compound presents both challenges and opportunities for chemical modification. The primary opportunity lies in the piperazine ring, which contains a secondary amine that serves as a versatile handle for introducing a wide variety of functional groups. This allows for the creation of a large library of derivatives with tailored properties. Syntheses of related complex molecules often involve leveraging such reactive sites to build larger motifs, for instance, through reactions like click chemistry or coupling with other heterocyclic scaffolds. nih.gov

The main challenge is achieving regioselectivity and chemoselectivity during functionalization. The molecule possesses multiple reactive sites: the secondary amine of the piperazine, the aromatic ring which can undergo further substitution, and the nitro and nitrile groups which can be susceptible to reduction or hydrolysis under certain conditions. Multi-step syntheses often require the use of protecting groups to avoid unwanted side reactions. rsc.org For example, the synthesis of complex nitroimidazole-piperazine hybrids required careful, stepwise reactions to build the final molecule. nih.gov Overcoming these challenges requires a sophisticated understanding of reaction mechanisms and the development of selective reagents and conditions. Successfully navigating these complexities will unlock the full potential of the this compound scaffold for creating novel functional materials.

Q & A

Q. What are the established synthetic routes for 2-Nitro-4-(piperazin-1-yl)benzonitrile, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of piperazine to a nitro-substituted benzaldehyde intermediate, followed by nitrile group introduction. Key steps include: